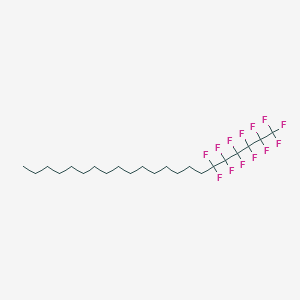
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: is a fluorinated hydrocarbon with the molecular formula C22H33F13 . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is also known by its CAS number 133310-71-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the fluorination of docosane. The process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the hydrocarbon chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Where one or more fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Although the fluorinated nature of the compound makes it relatively resistant to oxidation, certain conditions can lead to oxidative transformations.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents under mild to moderate conditions.
Oxidation Reactions: May require strong oxidizing agents and elevated temperatures.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of fluorinated hydrocarbons and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms can influence the compound’s interaction with other molecules, potentially affecting molecular targets and pathways. For example, the compound’s hydrophobic nature can impact its behavior in biological systems and its interaction with cellular membranes .
Comparación Con Compuestos Similares
1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Another fluorinated compound with similar properties but different applications.
Perfluorohexanesulfonyl fluoride: Known for its high thermal and chemical stability, used in various industrial applications.
Uniqueness: Docosane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and resistance to degradation are crucial .
Propiedades
Número CAS |
133310-71-1 |
|---|---|
Fórmula molecular |
F(CF2)6(CH2)16H C22H33F13 |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodocosane |
InChI |
InChI=1S/C22H33F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(23,24)18(25,26)19(27,28)20(29,30)21(31,32)22(33,34)35/h2-16H2,1H3 |
Clave InChI |
ZKYMFADZZFTYJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


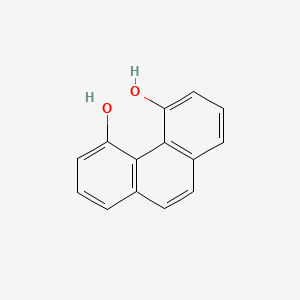
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
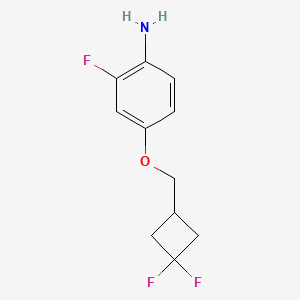
![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
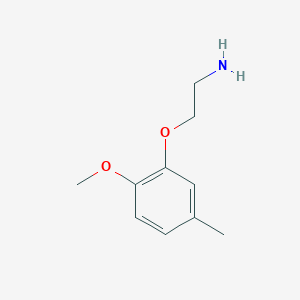
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)


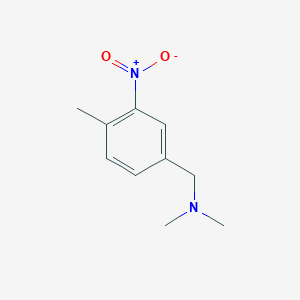
![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
